(R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine

説明

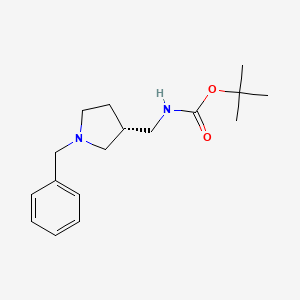

®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is a chemical compound with the molecular formula C17H26N2O2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used as an intermediate in organic synthesis and pharmaceutical research .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate typically involves the reaction of ®-1-benzylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and purity of reagents. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

化学反応の分析

Types of Reactions

®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides

Reduction: Secondary amines

Substitution: Substituted carbamates

科学的研究の応用

(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine Applications

(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine is a versatile compound with significant applications in medicinal chemistry and pharmaceutical research . It is also known as (R)-(+)-1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine .

Pharmaceutical Development

- (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders .

Peptide Synthesis

- (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine is commonly used in solid-phase peptide synthesis, where its protective Boc group helps in the selective formation of peptide bonds, enhancing yield and purity .

Chiral Catalysis

- This compound is valuable in asymmetric synthesis, acting as a chiral catalyst that improves the enantioselectivity of reactions, which is crucial in producing optically active compounds .

Research in Neuroscience

- It is utilized in studies investigating the mechanisms of neurotransmission, aiding in the development of potential treatments for cognitive disorders .

Anti-malarial Agents

- 4-Aryl pyrrolidines, including derivatives of (R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine, are being explored as novel orally efficacious antimalarial agents . These compounds have shown promising activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum .

- These compounds have been shown to bind to the aspartic acid residues in the active site via the protonated nitrogen of the pyrrolidine .

Diabetes Treatment

- Pyrrolidine derivatives are used in the development of therapeutic agents for treating diabetes . These compounds may act by inhibiting α-amylase or α-glucosidase enzymes to reduce glucose absorption in the intestines, enhancing insulin sensitivity, or modulating other metabolic pathways involved in glucose regulation .

Other Applications

- Pyrrolidine derivatives have shown potential as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .

- Pyrrolidine-containing derivatives have demonstrated antimicrobial activities . For example, certain N-benzoylthiourea-pyrrolidine derivatives have shown activity against A. baumannii and A. hydrophila strains, while others have exhibited antituberculosis activity .

作用機序

The mechanism of action of ®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways .

類似化合物との比較

Similar Compounds

Pyrrolidinone derivatives: These compounds share the pyrrolidine core structure and exhibit similar biological activities.

Pyrazole derivatives: These compounds also contain nitrogen heterocycles and are used in similar applications, such as drug development and chemical synthesis

Uniqueness

®-tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate is unique due to its specific substitution pattern and the presence of the tert-butyl carbamate group, which imparts distinct chemical properties and reactivity compared to other pyrrolidine and pyrazole derivatives .

生物活性

(R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a benzyl group and a Boc (tert-butyloxycarbonyl) protecting group on the amine. The structural formula can be represented as follows:

This configuration is crucial for its biological interactions, as chirality often influences the pharmacodynamics and pharmacokinetics of compounds.

The primary biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit metalloproteases, which are involved in various physiological processes, including blood pressure regulation and tissue remodeling .

- Receptor Modulation : It may act as a ligand for muscarinic acetylcholine receptors, influencing cell proliferation and apoptosis resistance in cancer cells .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including this compound, exhibit promising anticancer properties. For instance:

- Cytotoxicity : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines, showing better efficacy than standard chemotherapeutics like bleomycin .

- Mechanistic Insights : The structure–activity relationship (SAR) studies suggest that modifications to the pyrrolidine structure can enhance selectivity and potency against specific cancer types .

Neuroprotective Effects

Pyrrolidine derivatives have also been explored for their neuroprotective effects:

- Cholinesterase Inhibition : Compounds similar to this compound have shown potential in inhibiting cholinesterase, which is beneficial in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

- Multi-target Approach : Some studies indicate that these compounds can simultaneously target multiple pathways involved in neurodegeneration, offering a more comprehensive therapeutic strategy .

Study 1: Anticancer Properties

A study conducted on a series of pyrrolidine derivatives, including this compound, demonstrated significant cytotoxic effects against FaDu hypopharyngeal tumor cells. The results indicated that these compounds could induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .

Study 2: Neuroprotective Activity

In another investigation focusing on neuroprotective effects, researchers evaluated the impact of various pyrrolidine derivatives on cholinergic signaling. The findings suggested that this compound could enhance cognitive function in animal models by improving synaptic transmission through cholinesterase inhibition .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anticancer, Neuroprotective | Enzyme inhibition, Receptor modulation |

| 1-Benzylpyrrolidine | Moderate anticancer activity | Cholinesterase inhibition |

| N-benzylpiperazine | Antihistaminic and anti-inflammatory | Receptor antagonism |

特性

IUPAC Name |

tert-butyl N-[[(3R)-1-benzylpyrrolidin-3-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)18-11-15-9-10-19(13-15)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,18,20)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHRKPCRXBAHJGS-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H]1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363905 | |

| Record name | (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852857-09-1 | |

| Record name | (R)-1-Benzyl-3-N-Boc-aminomethyl pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。